molecular formula C21H31NO2 B1667371 Bornaprin CAS No. 20448-86-6

Bornaprin

Katalognummer: B1667371
CAS-Nummer: 20448-86-6
Molekulargewicht: 329.5 g/mol
InChI-Schlüssel: BDNMABJZSXTKAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease

Bornaprine has been extensively studied for its efficacy in treating Parkinson's disease symptoms. A notable double-blind study involving 30 patients demonstrated that bornaprine significantly reduced tremors when compared to a placebo (p < 0.01). The study participants were aged between 50 and 70 years and had inadequate symptom control with their existing medications (L-Dopa and bromocriptine) prior to the addition of bornaprine .

Case Study:

  • Participants: 30 patients with idiopathic Parkinson's disease
  • Duration: Randomized treatment with bornaprine or placebo
  • Results: Significant reduction in tremor severity and minimal side effects (primarily dry mouth) were reported.

Hyperhidrosis

Bornaprine has shown promise as a treatment for hyperhidrosis, particularly in patients with acute spinal cord injuries. A study conducted over four years treated twelve patients with dosages ranging from 2 to 4 mg per day. All patients reported significant reductions in sweating without notable side effects, even after discontinuation of the treatment .

Case Study:

  • Participants: 12 spinal cord-injured patients
  • Treatment Duration: Up to 75 days
  • Results: Long-lasting subjective benefits were observed, indicating effectiveness in managing hyperhidrosis.

Pharmacodynamics

Bornaprine exhibits high potency as an anticholinergic agent, with a pA2 value indicating strong receptor affinity. Its mechanism involves blocking acetylcholine at muscarinic receptors, which is crucial for reducing symptoms associated with both Parkinson's disease and hyperhidrosis .

Influence on Sleep Patterns

Research has also investigated the impact of bornaprine on sleep. A study involving healthy volunteers found that bornaprine administration led to increased REM sleep latency and a decrease in the percentage of REM sleep. This suggests that bornaprine may influence sleep architecture, potentially positioning it as a candidate for further exploration in sleep disorders .

Comparative Efficacy

The following table summarizes the comparative efficacy of bornaprine across different applications:

ApplicationStudy FocusKey FindingsSide Effects
Parkinson's DiseaseDouble-blind trialSignificant reduction in tremors (p < 0.01)Dry mouth
HyperhidrosisTreatment of spinal cord injuryEffective reduction in sweatingMinimal side effects
Sleep RegulationInfluence on REM sleepIncreased REM latency; decreased REM percentageNot assessed

Wirkmechanismus

Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .

Target of Action

Bornaprine is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .

Mode of Action

Bornaprine interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Bornaprine is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Bornaprine disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .

Pharmacokinetics

Bornaprine is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of Bornaprine are excreted in urine and feces .

Result of Action

The molecular and cellular effects of Bornaprine’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, Bornaprine may also cause side effects such as dry mouth and constipation .

Action Environment

The action, efficacy, and stability of Bornaprine can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to Bornaprine . Additionally, other drugs can interact with Bornaprine, potentially altering its effectiveness or causing adverse effects .

Biologische Aktivität

Bornaprine, a synthetic anticholinergic medication, is primarily used in the treatment of Parkinson's disease and hyperhidrosis. This article delves into its pharmacological properties, clinical applications, and research findings that highlight its biological activity.

Overview of Bornaprine

Bornaprine, known by its brand name Sormodren, was first synthesized in 1960 and has since been recognized for its potent antimuscarinic effects. It acts by nonselectively antagonizing muscarinic acetylcholine receptors, particularly M1 and M2, which are critical in various physiological processes including movement and sweating regulation .

Pharmacodynamics

  • Mechanism of Action : Bornaprine exhibits strong anticholinergic properties, effectively reducing the activity of acetylcholine at muscarinic receptors. This action is beneficial in managing symptoms associated with Parkinson's disease, such as tremors and rigidity .
  • Potency : The drug has a pa2 value (affinity of antagonist for receptor) of 7.27 ± 0.21, indicating high potency as an anticholinergic agent .

Pharmacokinetics

  • Absorption : Bornaprine is absorbed into the bloodstream within 1–2 hours after oral administration. Its pharmacokinetic profile shows some accumulation with repeated dosing .
  • Excretion : The drug is excreted primarily through urine and feces. In humans, approximately 78% is excreted in urine and only 4% in feces over five days, indicating a longer half-life (approximately 30 hours) compared to other species like rats and dogs .

1. Treatment of Parkinson's Disease

Bornaprine has been shown to effectively alleviate key symptoms of Parkinson's disease:

  • Tremors : Significant reduction in parkinsonian tremors.
  • Bradykinesia and Hypokinesia : Improvement in movement speed and overall motor function.
  • Psychological Symptoms : Reduction in anxiety and depression associated with the disease .

2. Management of Hyperhidrosis

Bornaprine has also been evaluated for its efficacy in treating hyperhidrosis, particularly in patients with spinal cord injuries:

  • A study involving 12 patients demonstrated effective management of excessive sweating with dosages ranging from 2 to 4 mg per day for up to 75 days. Patients reported long-lasting benefits without significant side effects even after discontinuation of therapy .
Study ParametersDetails
Patient Demographics 12 patients (10 men, 2 women); Age range: 18–67 years
Dosage 2–4 mg/day
Duration Up to 75 days
Results Long-lasting subjective benefits; no side effects reported

Case Studies

A notable pilot study highlighted the effectiveness of bornaprine in treating hyperhidrosis due to spinal cord injury:

  • Study Design : Observational trial over four years.
  • Outcome Measures : Subjective reports from patients indicated significant improvement in sweating control.
  • Follow-Up : Benefits persisted even after treatment cessation, suggesting a prolonged therapeutic effect .

Metabolites and Their Activity

Research has identified several metabolites of bornaprine, including monohydroxy derivatives that retain varying degrees of anticholinergic activity. Notably, the metabolite 5-hydroxyl demonstrated similar activity to bornaprine itself when tested on isolated rat atrium tissues .

Eigenschaften

IUPAC Name

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMABJZSXTKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864944
Record name 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20448-86-6
Record name Bornaprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20448-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bornaprine
Reactant of Route 2
Reactant of Route 2
Bornaprine
Reactant of Route 3
Reactant of Route 3
Bornaprine
Reactant of Route 4
Reactant of Route 4
Bornaprine
Reactant of Route 5
Reactant of Route 5
Bornaprine
Reactant of Route 6
Reactant of Route 6
Bornaprine
Customer
Q & A

Q1: What is the mechanism of action of Bornaprine?

A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of Bornaprine?

A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?

A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is Bornaprine metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of Bornaprine?

A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with Bornaprine?

A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.